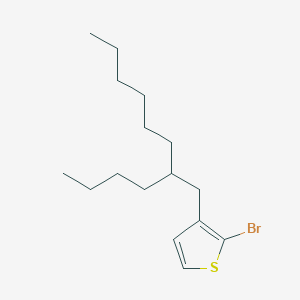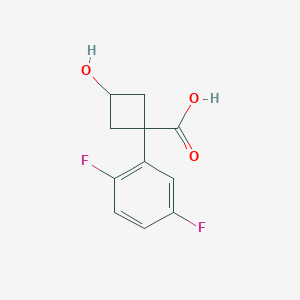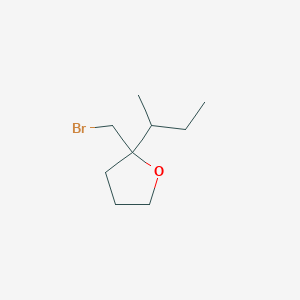
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol is a unique organic compound characterized by its cyclohexane ring substituted with an aminoethyl group and two methyl groups
准备方法
The synthesis of 1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylcyclohexanone with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: 2,3-dimethylcyclohexanone is reacted with 2-bromoethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic regions of proteins.
相似化合物的比较
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-2-methylcyclohexan-1-ol: This compound has only one methyl group on the cyclohexane ring, which may affect its chemical reactivity and biological activity.
1-(2-Aminoethyl)cyclohexan-1-ol: Lacking the methyl groups, this compound may have different steric and electronic properties, influencing its interactions with molecular targets.
1-(2-Aminoethyl)-2,3-dimethylbenzene: The aromatic ring in this compound provides different electronic properties compared to the cyclohexane ring, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-2,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(12,6-7-11)9(8)2/h8-9,12H,3-7,11H2,1-2H3 |
InChI 键 |
MSBOQZCSXIFBMP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1C)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)


methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)


![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)



![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)
